5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene
Overview
Description
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene is a complex organic compound known for its unique structure and properties. This compound is related to naphthalene and is often used as a precursor in the synthesis of various organic semiconducting materials. Its structure includes multiple oxygen atoms and a tetracyclic framework, making it a valuable building block in organic electronics and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene typically involves the use of naphthalene derivatives. One common method is the oxidation of naphthalene-1,4,5,8-tetracarboxylic dianhydride under controlled conditions to form the desired compound . The reaction conditions often include the use of strong oxidizing agents and specific temperature and pressure settings to ensure the formation of the tetracyclic structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using advanced reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in organic electronics and materials science .
Chemical Reactions Analysis
Types of Reactions
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxygen-containing groups, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various carboxylic acid derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene has a wide range of scientific research applications, including:
Energy Harvesting and Storage: It serves as a precursor to naphthalenediimides (NDIs), which are used in energy harvesting and storage applications, such as dye-sensitized solar cells (DSSCs) and batteries.
Materials Science: The compound’s unique structure makes it valuable in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene involves its interaction with various molecular targets and pathways. The compound’s tetracyclic structure and multiple oxygen atoms allow it to participate in electron transfer processes, making it an effective electron-accepting material in organic electronics . Its ability to form stable complexes with other molecules also contributes to its functionality in various applications.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,4,5,8-tetracarboxylic dianhydride: A precursor to the compound, used in similar applications in organic electronics and materials science.
Perylenetetracarboxylic dianhydride: Another related compound with applications in organic semiconductors and energy storage.
Pyromellitic dianhydride: Used in the synthesis of polyimides and other advanced materials.
Uniqueness
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene stands out due to its unique tetracyclic structure and the presence of multiple oxygen atoms, which enhance its electron-accepting capabilities and make it a versatile building block in various scientific and industrial applications .
Properties
IUPAC Name |
5,7,12,14-tetraoxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c1-2-8-12-10(16-6-14-8)4-3-9-11(12)7(1)13-5-15-9/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYFENLTVMXQCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C3C(=CC=C4C3=C(C=C2)OCO4)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444732 | |
Record name | Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88051-28-9 | |
Record name | Naphtho[1,8-de:4,5-d'e']bis[1,3]dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90444732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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